![molecular formula C9H9FOS B12583368 4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene CAS No. 646516-63-4](/img/structure/B12583368.png)
4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene is an organic compound with the molecular formula C9H9FOS This compound is characterized by the presence of a sulfinyl group attached to an ethenyl moiety, a fluorine atom, and a methyl group on a benzene ring The stereochemistry of the sulfinyl group is specified as (S), indicating its specific three-dimensional arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-fluoro-2-methylbenzene and a suitable sulfinylating agent.
Sulfinylation: The sulfinylation reaction is carried out under controlled conditions to introduce the sulfinyl group. This step may involve the use of reagents like sulfinyl chlorides or sulfinyl esters.
Stereochemical Control: The stereochemistry of the sulfinyl group is controlled using chiral catalysts or chiral auxiliaries to ensure the (S) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under optimized conditions to maximize yield and purity.
Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound with high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing cellular redox balance. The fluorine atom can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets. The ethenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene: The enantiomer of the compound with ® configuration.
4-[(S)-Ethenesulfinyl]-1-chloro-2-methylbenzene: Similar structure with a chlorine atom instead of fluorine.
4-[(S)-Ethenesulfinyl]-1-fluoro-2-ethylbenzene: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene is unique due to the combination of its sulfinyl, fluorine, and ethenyl groups, which confer distinct chemical reactivity and biological activity. The (S) configuration of the sulfinyl group also contributes to its stereospecific interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
646516-63-4 |
|---|---|
Molecular Formula |
C9H9FOS |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
4-[(S)-ethenylsulfinyl]-1-fluoro-2-methylbenzene |
InChI |
InChI=1S/C9H9FOS/c1-3-12(11)8-4-5-9(10)7(2)6-8/h3-6H,1H2,2H3/t12-/m0/s1 |
InChI Key |
YBAVYTCZJZEWNA-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[S@@](=O)C=C)F |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)C=C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


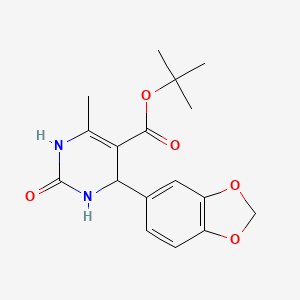
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583293.png)
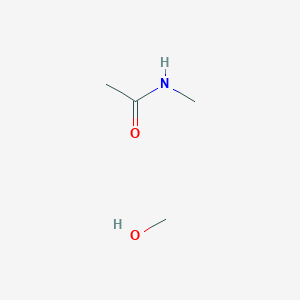
![2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B12583313.png)
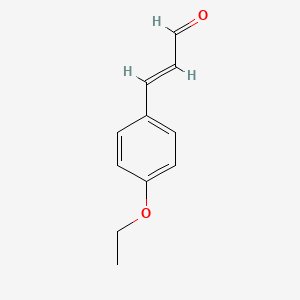
![Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate](/img/structure/B12583335.png)
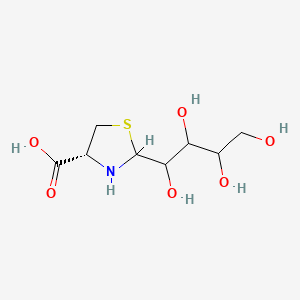

![2,2'-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12583353.png)
![{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12583361.png)
![1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]-](/img/structure/B12583365.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea](/img/structure/B12583374.png)
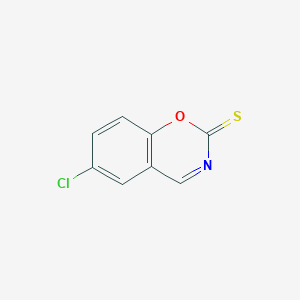
![3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12583385.png)
